4-Amino-2-chloropyridin-3-OL
Overview
Description
4-Amino-2-chloropyridin-3-ol is a chemical compound with the CAS Number: 1227508-94-2 . It has a molecular weight of 144.56 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-chloropyridin-3-OL is represented by the linear formula C5H5ClN2O . The InChI Code for this compound is 1S/C5H5ClN2O/c6-5-4 (9)3 (7)1-2-8-5/h1-2,9H, (H2,7,8) .Physical And Chemical Properties Analysis
4-Amino-2-chloropyridin-3-OL is a solid compound . It is stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis of Nevirapine Analogues
- A method for preparing 3-amino-2-chloropyridines, including variants with a substituent at the 4-position, has been developed for synthesizing an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor (Bakke & Říha, 2001).
Synthesis of Various Polychlorinated 2-Aminopyridines
- An efficient large-scale synthesis of 2-amino-4-chloropyridine, a structural relative of 4-Amino-2-chloropyridin-3-OL, has been achieved, enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson et al., 1997).
Antibacterial Activity
- Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol have been synthesized and shown to exhibit antibacterial activity, particularly with Pt (II) complexes (Khan et al., 2014).
Chemical Rearrangements
- Studies have been conducted on the rearrangements during aminations of halopyridines, which involve compounds like 4-Amino-2-chloropyridin-3-OL and are crucial for understanding chemical reaction mechanisms (Pieterse & Hertog, 2010).
Selective Amination of Polyhalopyridines
- Research has been conducted on the selective amination of polyhalopyridines, including compounds related to 4-Amino-2-chloropyridin-3-OL, which is important for the development of specific chemical syntheses (Ji, Li, & Bunnelle, 2003).
Synthesis of Covalent Protein Modifiers
- 4-Halopyridines, including 4-chloropyridine, have been investigated as selective covalent protein modifiers, which is significant for the development of chemical probes (Schardon et al., 2017).
Synthesis and Biological Evaluation of Aminopyridine Derivatives
- The synthesis and pharmacological analysis of 2-aminopyridine derivatives, which are structurally related to 4-Amino-2-chloropyridin-3-OL, have been explored for potential applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
Study of Nucleophilic Substitution Mechanisms
- Investigations into the nucleophilic substitution mechanisms involving halopyridines have provided insights into the chemical behavior of related compounds, such as 4-Amino-2-chloropyridin-3-OL (Beugelmans & Chastanet, 1993).
Synthesis of Fluorescent Pyridine Derivatives
- The synthesis of fluorescent 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, structurally similar to 4-Amino-2-chloropyridin-3-OL, has been researched for potential applications in fluorescence-based technologies (Ershov et al., 2017).
Development of Fluorescent Sensors for Metal Ions
- Fluorescent sensors based on aminopyridine derivatives have been designed for the selective detection of metal ions, demonstrating potential applications in analytical chemistry (Yadav & Singh, 2018).
Safety And Hazards
The safety information for 4-Amino-2-chloropyridin-3-OL indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315-H319-H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
properties
IUPAC Name |
4-amino-2-chloropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCSGFKTKREJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857274 | |
Record name | 4-Amino-2-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloropyridin-3-OL | |
CAS RN |
1227508-94-2 | |
Record name | 4-Amino-2-chloropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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